![molecular formula C13H12F3NO B3138903 4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile CAS No. 473706-06-8](/img/structure/B3138903.png)

4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile

Vue d'ensemble

Description

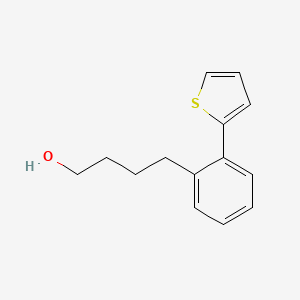

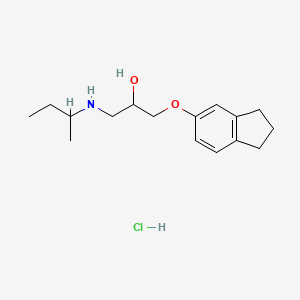

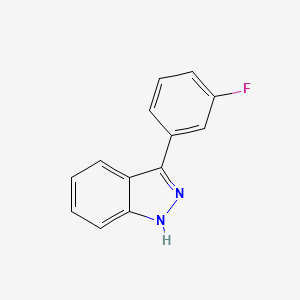

“4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile” is a chemical compound with the formula C13H12F3NO . It is produced by KISHIDA CHEMICAL CO., LTD .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The molecular weight is 255.24 .Applications De Recherche Scientifique

Stability and Degradation Pathways

A study focused on the degradation processes of nitisinone, which shares a similar trifluoromethyl functional group, utilized LC-MS/MS to explore its stability under various conditions. This research is significant for understanding the stability and degradation pathways of compounds with similar structures, highlighting the importance of pH and environmental conditions on their stability and degradation products (H. Barchańska et al., 2019).

Use in Organic Synthesis

Trifluoromethanesulfonic acid, which shares the trifluoromethyl moiety, is extensively used in organic synthesis. Its application in electrophilic aromatic substitution reactions, among others, showcases the utility of fluorine-containing compounds in facilitating complex chemical transformations (A. Kazakova & A. Vasilyev, 2017).

Functional Materials Development

Explorations into metal–organic frameworks (MOFs) for gas separation and purification highlight the potential applications of fluorinated compounds in creating materials with unique pore structures for differential recognition of small gas molecules. This research direction points to the versatile use of fluorinated compounds in developing advanced materials for industrial applications (Rui‐Biao Lin et al., 2017).

Environmental and Performance Impacts of Oxygenated Fuels

Studies on oxygenated fuels, such as ethers and alcohols, reveal the environmental and performance enhancements they provide as alternatives to traditional fuels. This research area, focusing on compounds with ether groups, illustrates the broader applications of such structures in reducing emissions and improving fuel efficiency (Omar I. Awad et al., 2018).

Resource Utilization of Waste Gases

Research into the conversion and resource utilization of waste gases, such as CHF3, a potent greenhouse gas, into valuable fluorinated compounds showcases the environmental and industrial significance of chemical transformations involving fluorinated compounds. This area underlines the importance of chemical research in addressing environmental challenges through innovative recycling and conversion techniques (Han Wenfen, 2014).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted . It’s also advised to keep the substance away from heat/sparks/open flames/hot surfaces .

Mécanisme D'action

Target of Action

The primary target of the compound “4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile” is currently unknown . The compound belongs to the class of diarylethers , which are known to interact with a variety of biological targets

Mode of Action

As a diarylether , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The trifluoromethyl group could potentially enhance the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Diarylethers can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVULVBNSFTNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)

![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)

![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)

![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)